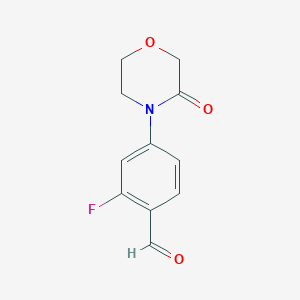
(3-Bromo-4-methyl-5-nitrophenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromo-4-methyl-5-nitrophenyl)methanol is an organic compound with the molecular formula C8H8BrNO3 It is a derivative of phenol, where the phenyl ring is substituted with bromine, methyl, and nitro groups, and a methanol group is attached to the ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-methyl-5-nitrophenyl)methanol typically involves the bromination of 4-methyl-5-nitrophenol followed by a reduction reaction to introduce the methanol group. The bromination can be carried out using bromine in the presence of a suitable solvent like chloroform or acetic acid . The reduction step can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and reduction steps, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
(3-Bromo-4-methyl-5-nitrophenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for the reduction of the nitro group.
Substitution: Nucleophiles like ammonia or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 3-Bromo-4-methyl-5-nitrobenzaldehyde or 3-Bromo-4-methyl-5-nitrobenzoic acid.
Reduction: 3-Bromo-4-methyl-5-aminophenylmethanol.
Substitution: Compounds like 3-Amino-4-methyl-5-nitrophenylmethanol or 3-Thio-4-methyl-5-nitrophenylmethanol.
Aplicaciones Científicas De Investigación
(3-Bromo-4-methyl-5-nitrophenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (3-Bromo-4-methyl-5-nitrophenyl)methanol depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively, influencing the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
(3-Bromo-5-nitrophenyl)methanol: Similar structure but lacks the methyl group.
(4-(Bromomethyl)phenyl)methanol: Similar structure but lacks the nitro group.
(3-Bromo-4-methylphenyl)methanol: Similar structure but lacks the nitro group.
Uniqueness
(3-Bromo-4-methyl-5-nitrophenyl)methanol is unique due to the presence of all three substituents (bromine, methyl, and nitro) on the phenyl ring, which can significantly influence its chemical reactivity and potential applications. The combination of these groups allows for a diverse range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C8H8BrNO3 |
|---|---|
Peso molecular |
246.06 g/mol |
Nombre IUPAC |
(3-bromo-4-methyl-5-nitrophenyl)methanol |
InChI |
InChI=1S/C8H8BrNO3/c1-5-7(9)2-6(4-11)3-8(5)10(12)13/h2-3,11H,4H2,1H3 |
Clave InChI |
ROYXJGQEOBWMQJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1Br)CO)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


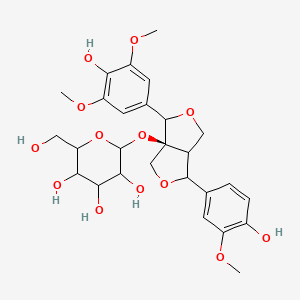
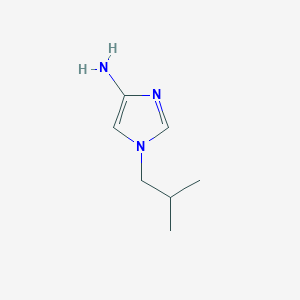
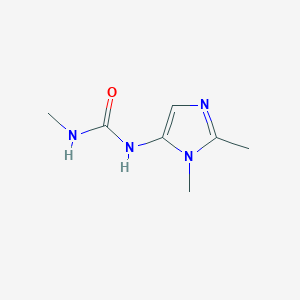
![N-Methyl-N-[6-(1-naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12441585.png)

![7-methoxy-17-(6-methoxy-6-methylhept-4-en-2-yl)-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12441597.png)
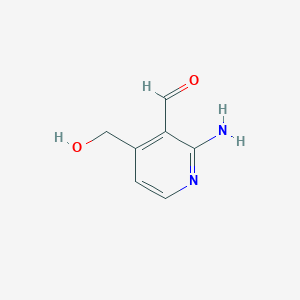
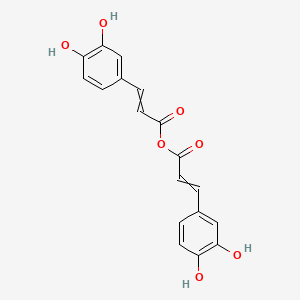
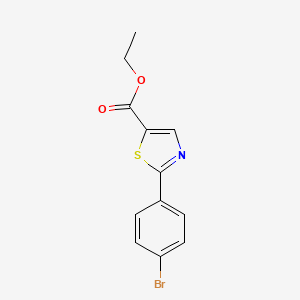
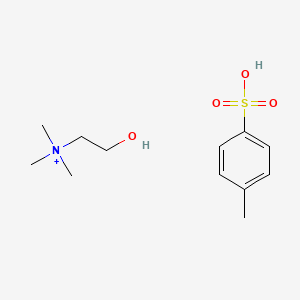
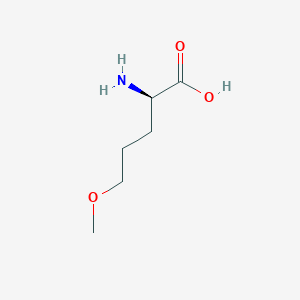
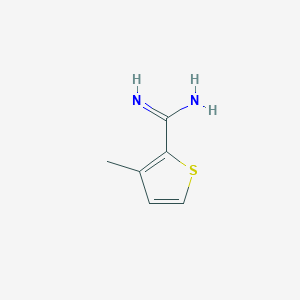
![1-methyl-1-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]hydrazine](/img/structure/B12441632.png)
